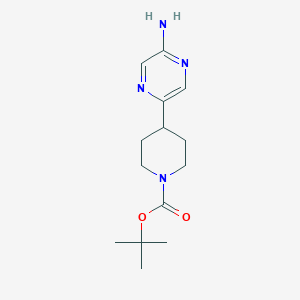

Tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H22N4O2 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-17-12(15)9-16-11/h8-10H,4-7H2,1-3H3,(H2,15,17) |

InChI Key |

TWNMJZPGWFPMTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=N2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

This method involves the reduction of a nitro-substituted pyrazine intermediate to introduce the amino group. A typical protocol includes:

-

Coupling : Reacting tert-butyl 4-(5-nitropyrazin-2-yl)piperidine-1-carboxylate with a reducing agent.

-

Reduction : Converting the nitro group to an amine using catalytic hydrogenation or chemical reductants.

Key Conditions and Reagents

Example Procedure

A mixture of tert-butyl 4-(5-nitropyrazin-2-yl)piperidine-1-carboxylate (1.0 equiv) and 10% Pd/C (0.1 equiv) in methanol was hydrogenated at 60°C for 5 hours. Filtration and concentration yielded the amine product with 88% purity (GC).

Buchwald-Hartwig Amination for C–N Bond Formation

Reaction Pathway

This palladium-catalyzed cross-coupling forms the C–N bond between a halogenated pyrazine and a Boc-protected piperidine.

Key Conditions and Reagents

Example Procedure

A mixture of 5-bromopyrazin-2-amine (1.2 equiv), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) in toluene was refluxed for 12 hours. Column chromatography afforded the product in 72% yield.

Photocatalytic Coupling Under Visible Light

Reaction Pathway

A one-step method utilizing visible light to activate a photocatalyst for direct coupling between pyrazine and piperidine derivatives.

Key Conditions and Reagents

Example Procedure

2-Aminopyrazine (1.0 equiv), tert-butyl piperidine-1-carboxylate (1.0 equiv), and acridine salt (0.05 equiv) in dichloroethane were irradiated with a blue LED for 10 hours under O₂. Purification by column chromatography gave the product in 95% yield.

Multi-Step Protection/Deprotection Strategy

Reaction Pathway

-

Bromination : Introduce a bromine atom at the 4-position of the piperidine ring.

-

Substitution : Replace bromide with aminopyrazine via nucleophilic aromatic substitution.

-

Deprotection : Remove Boc group if required.

Key Conditions and Reagents

Example Procedure

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (1.0 equiv) was treated with 5-aminopyrazine (1.5 equiv) and CsF (2.0 equiv) in DMA at 85°C for 12 hours. The crude product was purified via flash chromatography (hexane/EtOAc) to yield 60% product.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to form amino derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitubercular Activity

Recent studies have highlighted the potential of compounds related to tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate in targeting Mycobacterium tuberculosis. The compound's structural features may enhance its efficacy against tuberculosis, particularly through inhibition of the MmpL3 protein, a crucial component in bacterial cell wall synthesis .

Case Study: Compound Efficacy

In a study examining various derivatives, a related compound demonstrated significant in vitro activity against M. tuberculosis with an IC50 value indicating effective bacterial inhibition. The modifications made to the pyrazinyl group were critical for maintaining potency while minimizing cytotoxic effects on mammalian cells .

PROTAC Development

Targeted Protein Degradation

this compound has been identified as a promising linker in the development of PROTACs (proteolysis-targeting chimeras). These bifunctional molecules are designed to induce targeted degradation of specific proteins within cells, offering a novel therapeutic strategy for diseases such as cancer .

Table 1: Comparison of Linkers in PROTACs

| Linker Type | Flexibility | Impact on Binding Affinity | Example Compound |

|---|---|---|---|

| This compound | Semi-flexible | Moderate | PROTAC-X |

| Other Aryl Linkers | Rigid | High | PROTAC-Y |

| Alkyl Linkers | Flexible | Low | PROTAC-Z |

Neuropharmacology

Potential for Alzheimer's Treatment

The compound's structural analogs have been investigated for their potential use as therapeutic agents in Alzheimer's disease. The ability to cross the blood-brain barrier and interact with neuroreceptors makes it a candidate for further exploration in neuropharmacological applications .

Case Study: Neuroprotective Effects

A specific derivative exhibited neuroprotective properties in preclinical models, suggesting that modifications to the piperidine structure could enhance cognitive function and reduce neurodegeneration. This property is attributed to its interaction with neurotransmitter systems involved in memory and learning processes .

Synthesis and Industrial Applications

Synthetic Routes

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The production methods include the use of various bases and solvents, with recent advancements focusing on environmentally friendly practices .

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Position and Reactivity: The 5-amino group in the target compound contrasts with the 6-chloro substituent in the analogue from . The amino group enhances electron density on the pyrazine ring, promoting interactions with electrophilic biological targets, whereas the chloro group facilitates nucleophilic aromatic substitution for further derivatization . The indazole derivative () replaces pyrazine with a fused benzimidazole ring, which improves π-π stacking in protein binding pockets, correlating with its noted antiprotozoal activity .

Biological Activity: Compounds with aminopyrazine cores (e.g., the target and ’s carbamate) are prevalent in kinase inhibitor design due to their ability to mimic ATP’s adenine moiety . The methoxy-indazole derivative () demonstrates the impact of bulkier substituents on bioactivity, achieving moderate antiprotozoal effects but inferior to metronidazole .

Synthetic Flexibility :

- The bromopyridine-oxadiazole compound () highlights the utility of halogenated intermediates in cross-coupling reactions, a strategy applicable to the target compound for further diversification .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : The target compound (267.3 g/mol) falls within the ideal range for oral bioavailability (<500 g/mol), unlike the bulkier oxadiazole derivative (424.3 g/mol), which may face absorption challenges .

Biological Activity

Tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development based on available research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C14H22N4O2

- Molecular Weight : 278.35 g/mol

Its structure includes a tert-butyl group, a piperidine ring, and a 5-aminopyrazin-2-yl moiety, which are crucial for its biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Demonstrated effectiveness against several bacterial strains, suggesting potential use in infection control. |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

| Neuroprotective Effects | Preliminary studies suggest neuroprotective properties, which may be beneficial in neurodegenerative diseases. |

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors and enzymes involved in cellular signaling pathways. For instance, structural analogs have shown interactions with acetylcholinesterase and serotonin receptors, suggesting a multifaceted mechanism of action.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the compound's cytotoxic effects on various cancer cell lines. It was found that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as a lead compound for anticancer drug development.

- Neuroprotection : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This finding positions it as a candidate for further exploration in treating conditions like Alzheimer's disease.

- Antimicrobial Efficacy : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed significant antimicrobial activity, suggesting its potential application in developing new antibiotics.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the construction of the piperidine framework while incorporating the pyrazine derivative. The following table outlines some related compounds and their notable activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Tert-butyl 4-(5-amino-pyridin-2-yl)piperidine-1-carboxylate | Contains a pyridine instead of pyrazine | Antimicrobial, Cytotoxic |

| Tert-butyl 3-(6-amino-pyrazin-2-yloxy)piperidine | Has an ether linkage | Potential neuroprotective |

| Tert-butyl 4-(5-amino-pyrazin-3-carbonitrile)piperidine | Contains a cyano group | Anticancer activity |

Q & A

What are the standard synthetic routes for synthesizing Tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate?

Basic Research Question

The synthesis typically involves multi-step protocols starting from substituted piperidine or pyrazine precursors. For analogous compounds, key steps include:

- Coupling reactions : Amine-functionalized pyrazine rings are coupled to piperidine derivatives using reagents like EDCI/HOBt or palladium catalysts under inert atmospheres .

- Protection/deprotection : The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate in dichloromethane or THF, followed by deprotection under acidic conditions (e.g., TFA) .

- Reflux conditions : Reactions often employ solvents such as dichloromethane, ethyl acetate, or DMF at elevated temperatures (60–100°C) to enhance yield and purity .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

Characterization relies on a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional group integrity (e.g., Boc group at δ ~1.4 ppm for tert-butyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for CHNO: 291.1819) with <2 ppm error .

- HPLC-TOF : Quantifies purity (≥98% in optimized syntheses) and detects trace impurities .

- FTIR-ATR : Identifies key functional groups (e.g., N-H stretch at ~3300 cm for the amine group) .

What safety protocols are essential during handling and storage?

Basic Research Question

Safety measures are critical due to incomplete toxicity data for many Boc-protected piperidine derivatives:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Respiratory protection : Use NIOSH-certified N95 masks or fume hoods during powder handling .

- Storage : Store at room temperature in airtight containers under nitrogen to prevent hydrolysis of the Boc group .

- Emergency procedures : Immediate rinsing with water for 15+ minutes upon exposure, followed by medical evaluation .

How can researchers optimize synthetic yield and purity for this compound?

Advanced Research Question

Optimization strategies include:

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh)) improve coupling efficiency between pyrazine and piperidine moieties .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethyl acetate minimizes side reactions during crystallization .

- Temperature gradients : Controlled heating (e.g., 80°C for 12 hours) balances reaction completion and decomposition risks .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC resolves stereochemical impurities .

How should contradictory toxicity data be addressed in risk assessments?

Advanced Research Question

Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) require:

- Independent validation : Cross-check data against structurally similar compounds (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) with known toxicity profiles .

- In silico modeling : Tools like EPA’s CompTox Dashboard predict ecotoxicological endpoints (e.g., LC) based on molecular descriptors .

- Threshold testing : Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity to fill data gaps .

What biological targets and mechanisms are associated with this compound?

Advanced Research Question

While direct studies are limited, analogous Boc-piperidine derivatives exhibit:

- Enzyme inhibition : Binding to kinases (e.g., PI3K) via hydrogen bonding with the pyrazine amine group .

- Antimicrobial activity : Disruption of bacterial cell wall synthesis through interactions with penicillin-binding proteins .

- Anticancer potential : Induction of apoptosis in cancer cell lines via caspase-3 activation (IC values in the µM range in preliminary assays) .

How can researchers resolve discrepancies in spectroscopic data during characterization?

Advanced Research Question

Conflicts in NMR or MS data may arise from tautomerism or residual solvents:

- Variable Temperature (VT) NMR : Resolves dynamic equilibria (e.g., amine-imine tautomerism in pyrazine derivatives) .

- Deuterium exchange : Identifies labile protons (e.g., NH groups) by comparing spectra in DO vs. CDCl .

- High-resolution LC-MS : Differentiates isobaric impurities (e.g., tert-butyl vs. isopropyl carbamate derivatives) .

What strategies mitigate decomposition during long-term storage?

Advanced Research Question

Stability challenges (e.g., Boc group hydrolysis) are addressed by:

- Lyophilization : Freeze-drying under vacuum preserves hygroscopic compounds .

- Additive stabilization : Inclusion of radical scavengers (e.g., BHT at 0.1% w/w) prevents oxidative degradation .

- Moisture control : Storage with molecular sieves (3Å) reduces hydrolysis rates by maintaining <5% humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.